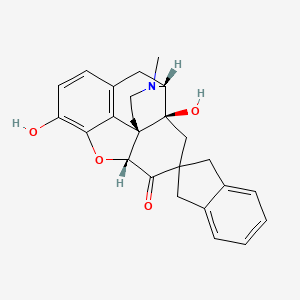

7-Spiroindanyloxymorphone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

150380-34-0 |

|---|---|

分子式 |

C25H25NO4 |

分子量 |

403.5 g/mol |

IUPAC 名称 |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one |

InChI |

InChI=1S/C25H25NO4/c1-26-9-8-24-19-14-6-7-17(27)20(19)30-22(24)21(28)23(13-25(24,29)18(26)10-14)11-15-4-2-3-5-16(15)12-23/h2-7,18,22,27,29H,8-13H2,1H3/t18-,22+,24+,25-/m1/s1 |

InChI 键 |

YJWDKWRVFJZBCJ-QVJDATKISA-N |

SMILES |

CN1CCC23C4C(=O)C5(CC6=CC=CC=C6C5)CC2(C1CC7=C3C(=C(C=C7)O)O4)O |

手性 SMILES |

CN1CC[C@]23[C@@H]4C(=O)C5(CC6=CC=CC=C6C5)C[C@]2([C@H]1CC7=C3C(=C(C=C7)O)O4)O |

规范 SMILES |

CN1CCC23C4C(=O)C5(CC6=CC=CC=C6C5)CC2(C1CC7=C3C(=C(C=C7)O)O4)O |

同义词 |

7-spiroindanyloxymorphone |

产品来源 |

United States |

Synthetic Pathways and Chemical Modification Strategies for 7 Spiroindanyloxymorphone

Historical Development of 7-Spiroindanyloxymorphone Synthesis

The development of this compound (SIOM) is a prime example of rational drug design within the field of opioid research. oup.com Its conception arose from structure-activity relationship (SAR) studies of the delta (δ) opioid receptor antagonist, naltrindole (B39905) (NTI). Researchers observed that modifying the N-17 substituent of NTI from a cyclopropylmethyl group to a methyl group resulted in a switch from a δ-antagonist to a δ-partial agonist, a compound named oxymorphindole (B39282) (OMI). oup.comnih.gov

This critical finding prompted further investigation into the "address" moiety of these ligands, the part of the molecule thought to confer receptor-type selectivity. oup.comacs.org In OMI, the address is an indole (B1671886) ring system. nih.gov Scientists at the University of Minnesota, led by Philip S. Portoghese, hypothesized that replacing the indole group of OMI with a conformationally constrained spiroindane system could enhance agonist properties. oup.comarizona.edu This strategic modification led to the first synthesis of this compound, a compound that, as predicted, exhibited full agonist activity at the δ-opioid receptor. oup.comnih.gov The design was based on creating a ligand with a tyramine (B21549) pharmacophore (the "message" responsible for opioid activity) and a distinct "address" moiety to target the δ-receptor specifically. nih.gov

Key Precursors and Reaction Methodologies in this compound Synthesis

The synthesis of this compound and its analogues relies on the versatile chemistry of the morphinan (B1239233) skeleton. The fundamental starting materials are often naturally occurring poppy alkaloids or their semi-synthetic derivatives. mdpi.com

Key Precursors: The synthesis generally starts from advanced morphinan ketones. Oxymorphone is the logical parent compound for SIOM, given the compound's name. Other key precursors in morphinan chemistry that serve as starting points for complex derivatives are listed in the table below.

| Precursor | Chemical Class | Typical Use |

| Thebaine | Morphinan Alkaloid | Starting material for Diels-Alder reactions to form 6,14-bridged orvinols and other semi-synthetic opioids like oxycodone and naltrexone. nih.govresearchgate.net |

| Oripavine | Morphinan Alkaloid | Used in Diels-Alder reactions to create highly potent bridged opioid ligands. nottingham.ac.uk |

| Hydrocodone | Semi-synthetic Opioid | A common starting material that can be modified at various positions, including C-7, as demonstrated in the synthesis of NTI analogues. acs.org |

| Naltrexone | Semi-synthetic Opioid | A versatile precursor for creating a wide range of opioid receptor ligands, including derivatives of KNT-127. jst.go.jp |

| Oxymorphone | Semi-synthetic Opioid | The structural parent of SIOM, featuring the requisite 14-hydroxy group and ketone at C-6, which is activated for C-7 functionalization. nih.gov |

Reaction Methodologies: The crucial step in the synthesis of SIOM is the formation of the spiro-fused indane ring at the C-7 position of the morphinan core. While the exact, originally published synthesis of SIOM is not detailed in the provided results, the synthesis of structurally related 7-substituted morphinans provides insight into the methodologies employed.

A key strategy involves the reaction of a 6-keto morphinan derivative, such as oxymorphone, with a suitable reagent to build the spirocyclic system. The synthesis of related 7-arylmorphinans was achieved through the arylation of 6-keto opiates using diaryliodonium iodide. nih.gov For spiro-annulated systems like SIOM, a plausible pathway involves the reaction of the enolate of the C-6 ketone with a bifunctional electrophile, such as an α,α'-dihalo-o-xylene or a related precursor, to form the five-membered spiro-ring in a double alkylation process.

Rational Design and Synthesis of this compound Analogues and Derivatives

Following the successful design of SIOM, research efforts were directed toward synthesizing analogues and derivatives to further probe the SAR of δ-opioid ligands. These investigations focused on systematically modifying three key structural features of the molecule.

Modifications at the C-7 Spiro-ring System

The spiroindane moiety of SIOM acts as the δ-receptor "address." oup.com Research has explored how changes to this group affect ligand properties.

Ring Expansion: Replacing the five-membered spiroindane ring with a six-membered 7-spirobenzocyclohexane system resulted in derivatives that maintained δ-selective full agonist activity, although with weaker potency compared to SIOM. oup.com

Chemical Modifications of the 14-Hydroxy Group and its Impact on Ligand Properties

The 14-hydroxy group is a common feature in potent morphinan ligands, and its role in δ-receptor affinity and efficacy has been a subject of specific investigation. acs.orgresearchgate.net

14-Desoxy Analogue: A 14-desoxy analogue of SIOM was synthesized to directly assess the contribution of this hydroxyl group. acs.org The synthesis began with hydrocodone, which lacks the 14-OH group. acs.org Pharmacological evaluation of this analogue revealed that the absence of the 14-hydroxy group significantly impacted δ-selectivity and potency. acs.orgresearchgate.net This suggests that the 14-hydroxy group is an important pharmacophoric element for the potent and selective δ-agonist activity of SIOM. acs.orgresearchgate.net

Table: Pharmacological Data of SIOM and its 14-Desoxy Analogue Pharmacological data is often presented as Ki values (in nM) from radioligand binding assays, where a lower value indicates higher binding affinity.

| Compound | Receptor | Ki (nM) | Efficacy |

|---|---|---|---|

| This compound (SIOM) | δ | Data not available in results | Full Agonist oup.com |

| 14-Desoxy-SIOM | δ | Data not available in results | Reduced potency and selectivity acs.orgresearchgate.net |

Investigations of the N-17 Substituent

The substituent on the morphinan nitrogen atom (N-17) is a well-established determinant of pharmacological activity, often controlling whether a compound acts as an agonist or an antagonist.

Agonist vs. Antagonist Activity: The initial discovery leading to OMI showed that changing the N-17 substituent from cyclopropylmethyl (in NTI, an antagonist) to methyl (in OMI, a partial agonist) was transformative. oup.com SIOM retains the N-methyl substituent of an agonist. nih.gov

Receptor Selectivity Profile: Studies on other complex morphinans have shown the profound influence of the N-17 group. For instance, in a series of 14-alkoxy substituted pyridomorphinans, a compound with an N-methyl group was a dual µ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) agonist. researchgate.net However, the corresponding N-cyclopropylmethyl analogue was a MOR agonist but a DOR antagonist. researchgate.net This highlights that the interplay between the N-17 substituent and other parts of the morphinan scaffold is critical in fine-tuning the functional activity profile at different opioid receptor subtypes. researchgate.net

Advanced Synthetic Methodologies for Novel Morphinan-Based Opioid Ligands

The quest for safer and more selective opioid ligands has driven the development of advanced and innovative synthetic strategies beyond the classical modifications of natural alkaloids.

Diels-Alder Chemistry: A powerful method for creating C-ring bridged morphinans (orvinols) involves the Diels-Alder reaction. nottingham.ac.uk Using thebaine or oripavine, which contain a conjugated diene system, chemists can react them with various dienophiles to construct complex, rigid scaffolds with unique pharmacological properties. nottingham.ac.uk

Skeletal Rearrangements: Researchers have discovered unexpected rearrangement reactions within the morphinan skeleton itself. nii.ac.jp These novel transformations allow for the creation of entirely new molecular frameworks, providing access to previously unexplored chemical space and the potential for ligands that interact with opioid receptors in novel ways. nii.ac.jp

Multicomponent Reactions: To improve synthetic efficiency, one-pot multicomponent reactions have been developed. These methods allow for the construction of complex morphine derivatives in a single step from several starting materials, accelerating the discovery of new ligands. researchgate.net

Fluorination Strategies: The introduction of fluorine atoms into the morphinan structure is a modern strategy used to modulate a ligand's metabolic stability, lipophilicity, and binding properties. researchgate.net Fluorine can be incorporated at various positions, including the N-17 substituent or directly onto the morphinan core, leading to ligands with improved pharmacological profiles. researchgate.net

Molecular Pharmacology and Receptor Interactions of 7 Spiroindanyloxymorphone

Differential Opioid Receptor Binding Affinities and Selectivity Profiles

7-Spiroindanyloxymorphone is a derivative of oxymorphone that has been a subject of scientific investigation due to its selective interaction with opioid receptors. wikipedia.org Its unique structure, featuring a spiroindanyl group, confers a distinct pharmacological profile compared to its parent compound.

This compound is recognized as a selective agonist for the delta (δ) opioid receptor. wikipedia.org Research has further delineated this activity, identifying it as a selective δ1 opioid receptor agonist. mdma.ch This selectivity is attributed to the spiroindane moiety, which serves as a "delta-address" that directs the molecule to the δ-opioid receptor. oup.com

In functional assays, SIOM has demonstrated full agonist activity in the mouse vas deferens (MVD) preparation, a tissue rich in δ-opioid receptors. oup.comarizona.edu Its potency in this assay was found to be significant, with an IC50 value of 19 nM. arizona.edu When administered intracerebroventricularly, SIOM exhibited an analgesic potency seven times greater than that of the standard δ-agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE). oup.com However, in other experimental setups, such as those using C6 glioma cells stably expressing the rat delta opioid receptor, SIOM was characterized as a partial agonist, being less efficacious than deltorphin (B1670231) II. nih.gov Pretreatment of human embryonic kidney 293 cells expressing the mouse delta receptor with SIOM resulted in a sensitization of the opioid inhibition of forskolin-stimulated cAMP accumulation, a contrasting effect to the desensitization observed with peptide δ-agonists. nih.gov

Table 1: Delta Opioid Receptor Activity of this compound

| Assay System | Observed Activity | Potency (IC50) | Reference |

|---|---|---|---|

| Mouse Vas Deferens (MVD) | Full Agonist | 19 nM | arizona.edu |

| C6 Glioma Cells (rat δ-receptor) | Partial Agonist | - | nih.gov |

| Mouse Tail Flick (i.c.v.) | Analgesic | ED50 = 1.7 nmol/mouse | oup.com |

While derived from the potent mu (μ) opioid agonist oxymorphone, this compound exhibits a significantly reduced affinity and efficacy at the μ-opioid receptor. This shift in selectivity underscores the critical role of the 7-spiroindanyl substitution in determining the receptor interaction profile. In the guinea pig ileum (GPI) assay, a preparation primarily used to assess μ-opioid activity, SIOM behaves as a partial agonist. arizona.edu Its binding affinity for the μ-opioid receptor is substantially lower than for the δ-opioid receptor, confirming its δ-selective nature. acs.org

Studies investigating the interaction of this compound with the kappa (κ) opioid receptor have shown that it possesses a low affinity for this receptor type. acs.org This characteristic further solidifies its profile as a selective δ-opioid receptor agonist, with minimal interactions at both μ- and κ-opioid receptors.

Table 2: Opioid Receptor Selectivity Profile of this compound

| Receptor Type | Interaction | Reference |

|---|---|---|

| Delta (δ) | Selective Agonist | wikipedia.orgmdma.ch |

| Mu (μ) | Partial Agonist (low affinity) | arizona.edu |

| Kappa (κ) | Low Affinity | acs.org |

Assessment of Mu Opioid Receptor Interaction and Efficacy

Cellular Signaling Pathways Modulated by this compound

The interaction of this compound with opioid receptors initiates a cascade of intracellular signaling events, primarily through G protein-coupled receptor pathways.

Opioid receptors, including the δ-opioid receptor targeted by this compound, are members of the G protein-coupled receptor (GPCR) superfamily. oup.com The agonist effects of SIOM are mediated through its activation of these receptors, which are primarily coupled to inhibitory G proteins of the Gαi/o family. oup.comnih.gov This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

A key indicator of G protein activation is the stimulation of [35S]GTPγS binding to cell membranes. In C6 glioma cells expressing the δ-opioid receptor, SIOM was shown to stimulate [35S]GTPγS binding, confirming its ability to activate G proteins. nih.gov This stimulation was completely blocked by pretreatment with pertussis toxin, a substance known to uncouple Gαi/o proteins from their receptors, thereby confirming the involvement of this specific G protein subtype in the signaling cascade initiated by SIOM. nih.govresearchgate.net

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.govtrc-p.nlfrontiersin.org In the context of opioid receptors, this often refers to a bias towards G protein signaling (associated with analgesia) and away from β-arrestin recruitment (linked to some adverse effects). oup.com

While direct studies on β-arrestin recruitment specifically by this compound are limited in the provided search results, the broader context of opioid pharmacology suggests the importance of this pathway. oup.comwikiwand.com The development of δ-opioid agonists like SIOM was, in part, driven by the search for analgesics with improved side-effect profiles, a key goal of research into biased agonism. oup.com The differential regulation of the δ-receptor by SIOM compared to peptide agonists, as seen in the sensitization of cAMP inhibition, suggests that it may indeed engage the receptor in a distinct manner that could have implications for downstream signaling, including β-arrestin pathways. nih.gov The pursuit of functionally selective opioids continues to be a significant area of research, aiming to dissociate the therapeutic effects from the undesirable ones. oup.com

Regulation of Adenylyl Cyclase Activity (e.g., cAMP accumulation)

The interaction of this compound with opioid receptors, particularly the delta-opioid receptor (DOR), leads to a distinct pattern of adenylyl cyclase regulation. Opioid receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins. researchgate.net Activation of these proteins inhibits adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP), resulting in decreased intracellular cAMP levels. researchgate.net

In contrast to the desensitization induced by many peptide-selective delta agonists, pretreatment with the delta-selective nonpeptide agonist this compound has been shown to sensitize the opioid inhibition of forskolin-stimulated cAMP accumulation. acs.org This means that after exposure to this compound, the receptor system becomes more responsive to subsequent opioid-mediated inhibition of cAMP. This effect is notably different from the actions of other delta agonists like [D-Pen2,D-Pen5]enkephalin (DPDPE), which cause receptor desensitization and a reduction in the ability to inhibit adenylyl cyclase. acs.org This differential regulation suggests that this compound induces unique conformational changes in the receptor, leading to a state of heightened sensitivity rather than the typical tolerance-inducing desensitization. acs.org

Functional Efficacy Determination in Preclinical Models and Receptor Systems

The functional activity of this compound has been characterized using a variety of preclinical assay systems, from isolated tissues to engineered cell lines, to determine its efficacy and potency at opioid receptors.

Isolated tissue bioassays are classical pharmacological tools used to assess the functional activity of opioid compounds. The mouse vas deferens (MVD) and guinea pig ileum (GPI) are standard preparations rich in delta/mu and mu/kappa opioid receptors, respectively. nih.gov In these assays, the ability of an agonist to inhibit electrically stimulated muscle contractions is measured as an indicator of its functional potency.

Research has demonstrated that this compound (SIOM) exhibits full agonist activity in the mouse vas deferens (MVD) bioassay. oup.com The MVD preparation is particularly sensitive to delta-opioid receptor agonists. nih.gov The finding that SIOM acts as a full agonist in this system confirms its significant efficacy at peripheral delta-opioid receptors. oup.com

| Compound | Assay System | Observed Activity |

|---|---|---|

| This compound (SIOM) | Mouse Vas Deferens (MVD) | Full Agonist oup.com |

To investigate receptor-specific effects in a controlled environment, researchers utilize transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express a single type of human opioid receptor (mu, delta, or kappa). nih.govguidetopharmacology.org These systems allow for the precise characterization of a compound's interaction with a specific receptor subtype without the confounding presence of other receptors found in native tissues. nih.gov

This compound (abbreviated as SIOM) has been evaluated in such systems. It was included as a reference compound in the development of pharmacophore models used to predict the efficacy of novel opioid ligands in functional assays performed in CHO cells. nih.gov This highlights its established role as a tool for studying opioid receptor function in recombinant cell systems. These assays are crucial for determining receptor selectivity and intrinsic activity. nih.gov

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a receptor, while G protein activation assays, such as the [³⁵S]GTPγS binding assay, measure the functional consequence of receptor activation—the first step in the signaling cascade. plos.org In the [³⁵S]GTPγS assay, agonist binding to a GPCR stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of G protein activation and thus reflects the agonist's efficacy (Emax) and potency (EC50). oup.comnih.gov

In studies using membranes from cells expressing cloned delta-opioid receptors, this compound was identified as a partial agonist in the [³⁵S]GTPγS binding assay. acs.orgresearchgate.net It was found to be less efficacious in stimulating G protein activation compared to the full delta agonist deltorphin II. researchgate.net The partial agonism of this compound at the delta-opioid receptor is a key characteristic of its pharmacological profile.

| Assay | Receptor Target | Parameter | Finding |

|---|---|---|---|

| [³⁵S]GTPγS Binding | Delta-Opioid Receptor | Efficacy | Partial agonist; less efficacious than deltorphin II researchgate.net |

Transfected Cell Line Assays (e.g., CHO cells expressing cloned human opioid receptors)

Mechanisms of Receptor Regulation and Desensitization Induced by this compound

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that diminishes the cellular response to the ligand and contributes to the development of tolerance. nih.govnih.gov This process often involves receptor phosphorylation, β-arrestin recruitment, and subsequent uncoupling of the receptor from its G protein. nih.gov

This compound induces a regulatory mechanism that is distinct from the classical desensitization pathway observed with many other opioid agonists. acs.org As noted previously, pretreatment with this compound leads to a sensitization of the delta-opioid receptor's ability to inhibit adenylyl cyclase. acs.org This suggests that it does not promote the uncoupling of the receptor from its G protein in the same manner as desensitizing agonists. Instead, it appears to stabilize a receptor-G protein complex or induce a receptor conformation that is more efficient at signal transduction upon subsequent stimulation. This unusual regulatory profile may be linked to variations in how different agonists bind to the receptor and stabilize distinct active conformations. acs.org

Structure Activity Relationship Sar Elucidation of 7 Spiroindanyloxymorphone

Identification of Pharmacophoric Elements for Delta Opioid Receptor Selectivity

The selectivity of 7-Spiroindanyloxymorphone for the δ-opioid receptor is largely attributed to the presence of the spiroindanyl group, which functions as a specific "address" moiety. acs.org This concept suggests that while a core part of the molecule (the "message") is responsible for the general opioid effect, the "address" component directs the ligand to a specific receptor subtype. oup.com

Key pharmacophoric elements for δ-opioid receptor selectivity in nonpeptide ligands like SIOM include:

A basic nitrogen atom: This is a common feature in opioid ligands and is crucial for the initial interaction with the receptor. nih.gov

A phenol (B47542) hydroxyl group: This group is also a critical component for binding and activity. nih.gov

Two aromatic rings: The spatial arrangement of these rings is a determining factor for selectivity. In the case of SIOM, one of these is the phenyl ring of the morphinan (B1239233) core, and the other is the indanyl ring of the spiro-fused system. nih.gov

A three-dimensional pharmacophore model for nonpeptide δ-opioid agonists proposes specific distances between these key features. The model suggests a distance of approximately 7.0 ± 1.3 Å between the two aromatic rings and 8.2 ± 1.0 Å between the nitrogen atom and the phenyl ring. nih.gov

Comparative Analysis of Structural Features with Delta-Selective Prototypes (e.g., Naltrindole (B39905), OMI)

A comparative analysis of SIOM with other δ-selective ligands, such as the antagonist naltrindole (NTI) and the partial agonist oxymorphindole (B39282) (OMI), reveals important structural determinants for both selectivity and functional activity. nih.govoup.comacs.org

Naltrindole, a well-established δ-opioid receptor antagonist, also possesses an indole (B1671886) ring system that contributes to its δ-selectivity. acs.orgacs.org Oxymorphindole (OMI) was developed from the NTI scaffold by changing the N-substituent from a cyclopropylmethyl group to a methyl group, which resulted in a switch from antagonist to partial agonist activity. oup.com This highlights the critical role of the substituent on the nitrogen atom in modulating the functional properties of the ligand. mdpi.com

The design of SIOM involved replacing the indole "address" moiety of OMI with a spiroindane group. oup.com This modification led to a compound with full agonist activity at the δ-opioid receptor. oup.com This suggests that while both indole and spiroindane can confer δ-selectivity, the nature of this "address" can fine-tune the efficacy of the ligand, pushing it from partial to full agonism.

| Feature | This compound (SIOM) | Naltrindole (NTI) | Oxymorphindole (OMI) |

| Core Scaffold | Morphinan | Morphinan | Morphinan |

| "Address" Moiety | Spiroindane | Indole | Indole |

| N-Substituent | Methyl | Cyclopropylmethyl | Methyl |

| Functional Activity | δ-selective full agonist | δ-selective antagonist | δ-selective partial agonist |

Influence of Specific Structural Moieties on Receptor Affinity, Selectivity, and Functional Efficacy

The Spiroindanyl Group at C7: As previously mentioned, this bulky, hydrophobic group is the primary determinant of δ-opioid receptor selectivity. acs.org Its rigid, spirocyclic nature likely orients the molecule in a specific conformation within the binding pocket of the δ-receptor, favoring an agonist response.

The N-Methyl Group: The switch from the N-cyclopropylmethyl group in the antagonist naltrindole to the N-methyl group in agonists like OMI and SIOM is a key factor in the transition from antagonist to agonist activity. oup.com This suggests that the size and nature of the substituent on the nitrogen atom influence the conformational changes in the receptor upon binding, thereby dictating the functional outcome. mdpi.com

Contributions of Stereochemistry to Pharmacological Profile

The stereochemistry of the morphinan skeleton is fundamental to the pharmacological activity of this compound. The rigid, polycyclic structure of the morphinan core holds the key pharmacophoric elements in a specific three-dimensional arrangement, which is critical for receptor recognition and binding. researchgate.net

The specific stereoisomer of SIOM, with its defined chiral centers, is responsible for its high affinity and selectivity for the δ-opioid receptor. wikipedia.org Any alteration in the stereochemistry at these centers would likely lead to a significant decrease or complete loss of activity, as the precise spatial orientation of the functional groups is necessary for a productive interaction with the receptor's binding site. nih.gov While specific studies on the different stereoisomers of SIOM are not extensively detailed in the provided context, the principles of stereochemistry in drug action strongly suggest that only one enantiomer possesses the observed high potency and selectivity. researchgate.net The design of SIOM itself was based on the preferred conformations of residues in δ-selective enkephalin analogs, further underscoring the importance of a specific 3D structure. acs.org

Computational Chemistry and Biophysical Characterization

Molecular Modeling and Docking Studies of 7-Spiroindanyloxymorphone-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies have been crucial for visualizing its binding mode within the delta-opioid receptor (DOR). nih.gov

These studies, often utilizing homology models or, more recently, high-resolution crystal structures of the DOR, aim to elucidate the key intermolecular interactions responsible for binding affinity and efficacy. nih.govnih.gov The general findings from docking SIOM into the DOR binding site highlight a consistent pattern of interactions that align with the "message-address" concept, where distinct parts of the molecule are responsible for receptor recognition and subtype selectivity, respectively. nih.gov

The "message" component of SIOM, the core oxymorphone scaffold, establishes critical interactions within the highly conserved agonist-binding pocket of the DOR. This typically includes a salt bridge between the protonated tertiary amine (N-17) of SIOM and the highly conserved Asp128 residue in transmembrane helix 3 (TM3) of the receptor. nih.govnih.gov The phenolic hydroxyl group at the A-ring is also a key interaction point.

The "address" component, the novel 7-spiroindanyl group, is responsible for conferring DOR selectivity. Docking poses show this hydrophobic moiety extending into a less conserved pocket, forming hydrophobic interactions with residues such as Ile304 (TM7), Leu300 (TM7), and Trp284 (TM6). nih.gov This interaction with a specific hydrophobic sub-pocket is believed to be a primary determinant of SIOM's selectivity for the DOR over other opioid receptor subtypes. nih.gov

| SIOM Moiety | Interacting DOR Residue (Example) | Interaction Type | Reference |

|---|---|---|---|

| Protonated Amine (N-17) | Asp128 (TM3) | Ionic / Hydrogen Bond | nih.gov |

| 7-Spiroindanyl Group | Trp284 (TM6) | Hydrophobic | nih.gov |

| 7-Spiroindanyl Group | Leu300 (TM7) | Hydrophobic | nih.gov |

| 7-Spiroindanyl Group | Ile304 (TM7) | Hydrophobic | nih.gov |

Conformational Analysis and Pharmacophore Mapping of this compound

Conformational analysis investigates the set of 3D shapes a molecule can adopt due to the rotation around its single bonds. For a molecule like SIOM, understanding its low-energy, biologically active conformation is key to defining its pharmacophore—the essential three-dimensional arrangement of chemical features that enables it to interact with the DOR.

Comparative molecular modeling studies have been performed assuming that potent peptide and non-peptide DOR agonists like SIOM should share a common 3D arrangement of their pharmacophoric groups. nih.gov These studies often use techniques like high-temperature molecular dynamics to explore the conformational space of SIOM and identify its most stable forms. nih.govresearchgate.net A key finding is that the 5-membered ring of the spiroindanyl group in SIOM has two primary conformers. umich.edu Calculations have shown that a slightly higher energy conformer (ΔE ≈ 1.3 kcal/mol) provides a better spatial overlap with the aromatic rings of established peptide agonists, suggesting this may be the receptor-bound conformation. umich.edunih.gov

Pharmacophore mapping based on these analyses has led to a well-defined model for non-peptide DOR agonists. nih.gov This model includes four key features:

A basic nitrogen center (the "message").

A phenolic hydroxyl group.

Two distinct aromatic rings (one from the morphinan (B1239233) core and the other from the indanyl "address").

The spatial relationship between these features is critical. A proposed 3D pharmacophore model specifies a distance of approximately 7.0 ± 1.3 Å between the two aromatic rings and 8.2 ± 1.0 Å between the basic nitrogen and the phenyl ring of the tyramine-like portion of the molecule. nih.gov SIOM, in its preferred conformation, fits this model well, providing a structural rationale for its potent agonist activity at the DOR. nih.govnih.gov

Application of Molecular Dynamics Simulations to Elucidate Ligand-Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the ligand-receptor complex over time at an atomic level. nih.govnih.gov MD simulations have been applied to determine the low-energy conformations of SIOM, which are then used for pharmacophore modeling and docking studies. nih.govresearchgate.net

In the broader context of opioid receptor research, MD simulations are used to:

Assess Binding Stability: Simulations can confirm whether the interactions predicted by docking, such as the key salt bridge to Asp128 and hydrophobic contacts, are stable over time. frontiersin.org

Observe Conformational Changes: MD can reveal how the receptor and ligand adapt to each other upon binding, a concept known as "induced fit." This includes subtle movements in the receptor's transmembrane helices or side chains that accommodate the ligand. nih.gov

Characterize the Role of Water: Simulations explicitly model water molecules and can identify specific water molecules that mediate interactions between the ligand and the receptor, which can be crucial for binding affinity.

Although specific, extensive MD simulation studies published solely on the SIOM-DOR complex are not abundant in the literature, the technique is a standard and vital tool in the field. nih.gov For instance, high-temperature MD has been used to determine the low-energy conformations of SIOM for comparative modeling. nih.gov The insights from MD simulations on related opioid ligands and the DOR provide a strong basis for understanding the dynamic nature of SIOM's interaction, including the stability of its binding pose and the flexibility of both the ligand and the receptor's binding pocket.

Rational Drug Design Approaches Guided by Computational Insights

The computational and biophysical characterization of SIOM has directly informed the rational design of new opioid ligands. The development of SIOM itself was a triumph of the "message-address" concept, guided by computational comparisons. nih.govoup.com It originated from the structure of the DOR-selective antagonist naltrindole (B39905) (NTI). Researchers hypothesized that replacing NTI's indole (B1671886) "address" with a different hydrophobic group could switch the molecule's activity from antagonistic to agonistic. oup.com The spiroindane moiety was selected based on modeling, leading to the creation of SIOM, a potent DOR agonist. oup.com

Further rational design efforts have used SIOM as a template. A prominent example is the synthesis and evaluation of 14-desoxy-SIOM. dntb.gov.ua Computational models suggested the 14-hydroxy group plays a significant role in the efficacy of morphinan-based ligands. To test this hypothesis, the 14-desoxy analogue was created. Pharmacological testing revealed that removing this single hydroxyl group was detrimental to DOR agonist efficacy, confirming its critical role and validating the predictive power of the underlying computational models. dntb.gov.ua This type of targeted modification, guided by computational insights, is a hallmark of modern rational drug design, allowing for systematic exploration of structure-activity relationships to optimize ligand properties.

Preclinical Research Applications and Methodological Contributions

Utilization of 7-Spiroindanyloxymorphone as a Tool for Opioid Receptor Subtype Differentiation

Opioids exert their effects by interacting with at least three main receptor subtypes: mu (μ), delta (δ), and kappa (κ). nih.gov The differentiation of these subtypes is crucial for developing targeted therapeutics with improved side-effect profiles. This compound has been utilized as a pharmacological tool to help distinguish the functions of these receptors.

In preclinical studies, SIOM is often used alongside other selective opioid ligands to parse out the specific contributions of each receptor subtype to various physiological and behavioral effects. For instance, in studies investigating potential new analgesics with mixed μ-agonist/δ-antagonist properties, SIOM can be used as a reference compound or a tool to probe receptor interactions. nih.gov The differential binding affinities and efficacies of compounds at the μ, δ, and κ receptors, when compared to the activity of well-characterized ligands like SIOM, allow researchers to build a comprehensive picture of a new drug's receptor interaction profile.

The process of differentiating receptor subtypes often involves in vitro autoradiography, where radiolabeled ligands are used to map the distribution of receptors in brain tissue. nih.gov While specific studies detailing the use of radiolabeled SIOM for this purpose are not prevalent in the provided search results, the principle of using selective ligands to understand the distinct anatomical and functional roles of each receptor subtype is a cornerstone of opioid research. nih.gov The unique structure of SIOM makes it a valuable compound in the broader effort to design ligands with specific receptor subtype selectivity.

Contributions to the "Message-Address Concept" in Opioid Pharmacology

The "message-address concept" is a theoretical framework in pharmacology that has been particularly influential in the design of selective opioid receptor ligands. frontiersin.org This concept posits that a ligand is composed of two key components: a "message" component that is responsible for the universal agonistic or antagonistic activity at opioid receptors, and an "address" component that confers selectivity for a specific receptor subtype (μ, δ, or κ). frontiersin.orgfrontiersin.org

The development and study of compounds like this compound contribute to the refinement of this concept. By synthesizing and pharmacologically evaluating novel derivatives of known opioid scaffolds, researchers can systematically alter the "address" portion of the molecule while keeping the "message" (the core opioid pharmacophore) relatively constant. This allows for the exploration of how specific structural modifications influence receptor selectivity.

The application of this concept has been instrumental in the design of bivalent ligands, where two distinct pharmacophores are linked together. This approach, guided by the message-address principle, has been used to create ligands that can simultaneously interact with multiple receptor sites, leading to unique pharmacological profiles, such as mixed μ-agonist/δ-antagonist activity. nih.gov The insights gained from studying the structure-activity relationships of compounds like SIOM help to validate and expand the message-address concept, providing a rational basis for the design of next-generation opioid therapeutics with enhanced selectivity and potentially fewer side effects.

Investigative Methodologies in Neuropharmacology (e.g., preclinical in vivo models for mechanistic studies)

Preclinical in vivo models are indispensable for investigating the complex neuropharmacological effects of compounds like this compound. numberanalytics.combiotestfacility.com These models, which typically involve rodents, allow researchers to study the integrated physiological and behavioral responses to a drug in a living organism, providing insights that cannot be obtained from in vitro experiments alone. biotestfacility.com

For a compound like SIOM, a variety of in vivo models are employed to characterize its pharmacological profile. These can include:

Models of Nociception: To assess the analgesic properties of the compound, researchers use models such as the tail-flick, hot-plate, and writhing tests. These assays measure the drug's ability to reduce pain responses to thermal or chemical stimuli.

Behavioral Models: To investigate other central nervous system effects, models of locomotor activity, anxiety, and reward (e.g., conditioned place preference) are utilized. These studies help to understand the potential for side effects like sedation or abuse liability.

Tolerance and Dependence Models: Chronic administration of the compound followed by the assessment of analgesic efficacy or the precipitation of withdrawal symptoms provides information on the development of tolerance and physical dependence, which are significant concerns with traditional opioids. nih.gov

These in vivo studies are often complemented by ex vivo analyses, such as measuring changes in neurotransmitter levels or receptor expression in specific brain regions following drug administration. researchgate.net The data generated from these preclinical models are crucial for understanding the mechanism of action of this compound and for predicting its potential therapeutic utility and liabilities. numberanalytics.comnih.gov

Role in Understanding Opioid Receptor Signaling Bias and Functional Selectivity in Research

The concept of functional selectivity, or biased agonism, has revolutionized G protein-coupled receptor (GPCR) pharmacology. wikipedia.org It proposes that a ligand can preferentially activate certain intracellular signaling pathways over others at the same receptor. mdpi.com In the context of opioid receptors, this has led to the hypothesis that ligands biased towards G protein signaling and away from β-arrestin recruitment may produce effective analgesia with a reduced side-effect profile. elifesciences.orgfrontiersin.org

This compound and similar compounds are valuable tools for investigating this phenomenon. By comparing the signaling profiles of different opioid agonists, researchers can identify the structural determinants that confer bias. For example, studies might involve:

In vitro signaling assays: These assays, often using cell lines expressing specific opioid receptor subtypes, measure the ability of a compound to activate G protein-dependent pathways (e.g., inhibition of adenylyl cyclase, calcium mobilization) versus its ability to recruit β-arrestin. frontiersin.org

Bioluminescence Resonance Energy Transfer (BRET): This technique can be used to directly measure the interaction between the opioid receptor and either G proteins or β-arrestin in living cells, providing a quantitative measure of signaling bias. frontiersin.org

The data from these studies help to build a more nuanced understanding of how ligands like SIOM interact with opioid receptors at a molecular level. This knowledge is critical for the rational design of biased agonists that could become safer and more effective pain medications. nih.gov

Analytical Techniques for Quantitative Research and Metabolite Identification in Preclinical Studies

The preclinical evaluation of any new chemical entity, including this compound, relies on robust analytical techniques for its quantification in biological matrices and for the identification of its metabolites. nih.govevotec.com This information is essential for understanding the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and for ensuring the safety of potential drug candidates. nih.gov

Quantitative Analysis: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the gold standard for quantifying drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates. researchgate.netresearchgate.net These methods offer high sensitivity and specificity, allowing for the accurate determination of compound concentrations even at very low levels. researchgate.net The development of a validated quantitative LC-MS method for SIOM would be a critical step in its preclinical development, enabling pharmacokinetic studies that are essential for determining appropriate dosing regimens and for understanding the relationship between drug exposure and pharmacological effect.

Metabolite Identification: Identifying the metabolites of a new compound is crucial, as they may contribute to its efficacy or toxicity. nih.govscispace.com In vitro systems, such as liver microsomes or hepatocytes from different species (including humans), are typically used in early-stage metabolite identification studies. nih.gov These experiments help to predict the metabolic fate of the compound in vivo and to identify any potential species differences in metabolism. evotec.com High-resolution mass spectrometry (HR-MS) is a powerful tool for this purpose, as it can provide accurate mass measurements that aid in the elucidation of metabolite structures. nih.gov

Future Directions and Emerging Research Avenues

Potential for Further Analog Development and Optimization as Research Probes

The semi-synthetic nature and rigid structure of 7-Spiroindanyloxymorphone (SIOM) provide a robust scaffold for the development of novel molecular probes. The creation of SIOM itself was an exercise in strategic analog design, where the indole (B1671886) "address" moiety of the partial agonist oxomorphindole (OMI) was replaced with a spiroindane group, resulting in a compound with full agonist activity at the delta-opioid receptor (DOR). oup.comumich.edu This successful modification underscores the potential for further structural alterations to fine-tune pharmacological properties.

Future research can focus on systematic modifications of the SIOM structure to create a new generation of research tools. Key areas for development include:

Modification of the Spiroindane Moiety : Altering the substituents on the indane ring system could further enhance selectivity or introduce new functionalities. For instance, the SIOM framework could be used to design probes that differentiate between proposed subtypes of the delta-opioid receptor.

Derivatization of the Oxymorphone Core : The morphinan (B1239233) skeleton offers multiple sites for chemical modification. Introducing reporter groups, such as fluorophores or photo-activatable moieties, could transform SIOM into a versatile probe for advanced imaging studies. nih.gov The development of fluorescent ligands has been crucial for visualizing receptor trafficking and localization in real-time, an approach that could be applied to SIOM to study DOR dynamics. nih.govuni-wuerzburg.denews-medical.net

Creation of Bifunctional Ligands : The structural backbone of SIOM could be incorporated into bifunctional molecules, such as ligands that also target other receptors, to investigate opioid receptor heterodimerization and its functional consequences. nih.gov

The strategic development of such analogs is essential for creating highly selective probes to dissect the specific contributions of the delta-opioid receptor within the broader opioid system. uiowa.edumdpi.com

Table 1: Analog Development from Oxymorphindole (B39282) to this compound

| Compound | Key Structural Feature | Activity at Delta-Opioid Receptor | Significance |

|---|---|---|---|

| Oxomorphindole (OMI) | Features an indole moiety attached at position 7 of the oxymorphone core. nih.govumich.edu | Partial Agonist. nih.govumich.edu | A lead compound whose modification led to the discovery of a full agonist. oup.com |

| This compound (SIOM) | Features a spiro-fused indane ring at position 7 of the oxymorphone core. nih.govoup.comumich.edu | Full Agonist. oup.com | Demonstrated that replacing the indole with a spiroindane could confer full agonism, providing a selective probe for the delta-opioid receptor. oup.com |

Integration with Advanced Biophysical Techniques for Ligand-Receptor Complex Characterization

Understanding the precise molecular interactions between a ligand and its receptor is fundamental to drug design and mechanistic studies. The rigid conformation of this compound makes it an excellent candidate for characterization using a suite of advanced biophysical techniques that can elucidate the structural basis of its activity at the delta-opioid receptor. frontiersin.orgumich.edu

Computational methods have already been employed, with high-temperature molecular dynamics (MD) simulations used to identify the low-energy conformations of SIOM. nih.govresearchgate.net These studies were foundational in developing three-dimensional (3D) pharmacophore models for non-peptide delta-opioid agonists, providing hypotheses about the spatial arrangement of key chemical groups required for receptor binding and activation. nih.govumich.edu

Future research should aim to integrate SIOM with a broader array of biophysical methods to obtain high-resolution structural and dynamic information about the ligand-receptor complex. escholarship.org Such techniques include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) : These premier techniques can provide atomic-level three-dimensional structures of the delta-opioid receptor bound to SIOM. escholarship.org Such a structure would offer definitive insights into the binding pocket and the conformational changes the receptor undergoes upon agonist binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study the structure and dynamics of both the ligand and the receptor in a solution state, providing information on how SIOM stabilizes specific receptor conformations. escholarship.orgnih.gov

Fluorescence Spectroscopy : Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can be applied if fluorescently-labeled analogs of SIOM are developed. nih.gov These methods allow for the real-time study of ligand binding and receptor dimerization in living cells. nih.govnih.gov

Surface Plasmon Resonance (SPR) : SPR can quantitatively measure the kinetics (on- and off-rates) and affinity of the binding interaction between SIOM and the delta-opioid receptor without the need for labeling. nih.gov

Table 2: Biophysical Techniques for Characterizing the SIOM-DOR Interaction

| Technique | Information Gained | Applicability to this compound (SIOM) |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Provides insights into low-energy conformations and ligand-receptor interactions over time. nih.govresearchgate.net | Already used to establish 3D pharmacophore models for non-peptide delta agonists based on SIOM's structure. nih.govumich.edu |

| X-ray Crystallography / Cryo-EM | Delivers high-resolution, static 3D structures of the ligand-receptor complex. escholarship.org | Highly suitable for the rigid SIOM to definitively map its binding pose within the delta-opioid receptor. |

| NMR Spectroscopy | Characterizes ligand and receptor conformations and dynamics in solution. escholarship.orgnih.gov | Can reveal how SIOM binding influences the conformational equilibrium of the receptor. escholarship.org |

| Fluorescence Techniques (FRET, FLIM) | Allows real-time tracking of ligand binding, receptor trafficking, and protein-protein interactions in cells. nih.govnih.gov | Requires the development of a fluorescently-labeled SIOM analog to serve as a probe. nih.gov |

| Surface Plasmon Resonance (SPR) | Measures the real-time kinetics and affinity of binding interactions. nih.gov | Ideal for quantifying the binding of SIOM and its future analogs to the delta-opioid receptor. |

Exploration of this compound's Role in Understanding Complex Opioid System Dynamics

The opioid system is characterized by a complex interplay between different receptor types (mu, delta, kappa), their endogenous peptide ligands, and their downstream signaling pathways. oup.commdpi.com Selective chemical tools like this compound are indispensable for dissecting this complexity and understanding the specific physiological roles of each component.

SIOM's high selectivity for the delta-opioid receptor allows researchers to probe the consequences of activating this receptor type in isolation. oup.comacs.org This is crucial for differentiating the effects mediated by delta receptors from those mediated by mu or kappa receptors. Research has shown that non-peptide agonists like SIOM can induce different regulatory responses at the delta receptor compared to endogenous peptide agonists, a phenomenon known as differential regulation. scite.ai For example, while some peptide agonists cause receptor desensitization, SIOM has been shown to sensitize the opioid inhibition of cAMP accumulation, highlighting the nuanced nature of receptor signaling. scite.ai

Future research directions leveraging SIOM could include:

Investigating Receptor Dimerization : There is growing evidence that opioid receptors can form dimers (homodimers or heterodimers), which may possess unique pharmacological properties compared to monomeric receptors. uni-wuerzburg.denews-medical.netnih.gov As a selective probe, SIOM can be used to investigate the formation and function of dimers involving the delta-opioid receptor.

Elucidating Biased Signaling : The concept of "biased agonism" or "functional selectivity" describes how some ligands can preferentially activate certain intracellular signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent) over others. mdpi.com Future studies could characterize the signaling bias profile of SIOM to better understand how specific ligand-receptor conformations translate into distinct cellular outcomes.

Informing the Design of Multifunctional Ligands : Understanding the delta-selective pharmacophore of SIOM has contributed to the design of novel ligands with mixed pharmacological profiles, such as μ-agonist/δ-antagonist compounds. nih.gov These molecules are being explored for their potential to produce analgesia with a reduced side-effect profile. Further exploration of SIOM's structure-activity relationship can continue to guide these efforts.

By serving as a selective agonist and a structural template, this compound will continue to be a valuable compound for untangling the intricate dynamics of the opioid system. nih.govoup.com

Table 3: Research Applications of this compound in Opioid System Research

| Research Area | Role of this compound (SIOM) | Key Finding/Potential Insight |

|---|---|---|

| Pharmacophore Modeling | Used as a rigid, non-peptide template for comparative molecular modeling. nih.govumich.edu | Helped define the 3D spatial arrangement of pharmacophore groups for delta-opioid receptor agonists. nih.gov |

| Receptor Selectivity | Acts as a highly selective agonist for the delta-opioid receptor. oup.comacs.org | Allows for the specific interrogation of delta-opioid receptor function, separate from mu and kappa receptors. oup.com |

| Receptor Regulation | A non-peptide agonist that can differentially regulate the delta-opioid receptor compared to peptide ligands. scite.ai | Pretreatment with SIOM was found to sensitize opioid inhibition of forskolin-stimulated cAMP accumulation. scite.ai |

| Conformational Probing | Used as a "conformational sieve" due to its rigid structure. frontiersin.orgumich.edu | Helps in identifying the likely bioactive conformations of flexible endogenous peptides like enkephalin when bound to the receptor. frontiersin.org |

常见问题

Q. What are the primary pharmacological targets of 7-Spiroindanyloxymorphone (SIOM), and how do they compare to traditional opioids?

SIOM exhibits high efficacy at μ-opioid receptors (101% Emax) and low δ-opioid receptor activity (1.4% Emax), distinguishing it from classical opioids like morphine. Its structural similarity to oxymorphone contributes to μ-receptor affinity, while the spiroindanyl moiety may reduce δ-receptor engagement . Comparative assays using receptor binding studies (e.g., radioligand displacement) are recommended to validate selectivity profiles.

Q. What methodologies are employed to synthesize SIOM, and what challenges arise in ensuring purity?

While full synthetic pathways are not detailed in available literature, SIOM's synthesis likely involves modifying oxymorphone derivatives with spiroindanyl groups. Key challenges include stereochemical control and minimizing byproducts during cyclization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is critical for purity validation .

Q. How should researchers design preclinical studies to assess SIOM’s analgesic efficacy?

Use rodent models (e.g., tail-flick or hot-plate tests) with dose-response curves to quantify antinociception. Include positive controls (e.g., morphine) and negative controls (e.g., δ-antagonists like naltrindole) to isolate μ-specific effects. Ensure adherence to ethical guidelines for animal welfare, as outlined in institutional review protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in SIOM’s efficacy data across different experimental models?

How to formulate a research question on SIOM that aligns with FINER criteria?

Ensure questions are:

- Feasible : Access to SIOM analogs and receptor assays.

- Interesting : Explore understudied δ-receptor modulation.

- Novel : Compare SIOM to newer mixed μ-agonists/δ-antagonists.

- Ethical : Adhere to controlled substance regulations.

- Relevant : Address opioid crisis needs (e.g., reduced side effects) .

Q. What are best practices for reporting SIOM research findings?

- Follow APA or journal-specific formats for clarity.

- Deposit raw data in repositories (e.g., VA Portland SRS) with detailed metadata.

- Use tables for processed data and appendices for raw datasets to avoid clutter .

Ethical and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。